An In-depth Technical Guide to 4,6-Dibromo-2-fluoropyridin-3-ol (CAS 1211597-14-6)
An In-depth Technical Guide to 4,6-Dibromo-2-fluoropyridin-3-ol (CAS 1211597-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Dibromo-2-fluoropyridin-3-ol, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms, a fluorine atom, and a hydroxyl group on the pyridine core offers a rich platform for diverse chemical modifications. This document details the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous heterocyclic motif found in numerous approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3] 4,6-Dibromo-2-fluoropyridin-3-ol (Figure 1) emerges as a particularly valuable building block by combining the advantageous features of a pyridine core with the unique properties imparted by fluorine and the synthetic versatility offered by multiple halogen substituents.
Figure 1. Chemical Structure of 4,6-Dibromo-2-fluoropyridin-3-ol
A 2D representation of 4,6-Dibromo-2-fluoropyridin-3-ol.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 4,6-Dibromo-2-fluoropyridin-3-ol is essential for its effective use in synthesis and drug design.
Physicochemical Properties
The key physicochemical identifiers and properties of this compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1211597-14-6 | [4] |
| Molecular Formula | C₅H₂Br₂FNO | [4] |
| Molecular Weight | 270.88 g/mol | [4] |
| IUPAC Name | 4,6-dibromo-2-fluoropyridin-3-ol | [4] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the proton at the C5 position, likely in the aromatic region. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the electronegative halogens and the hydroxyl group will be shifted downfield. The C-F coupling will be observable for the carbon at the C2 position.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom at the C2 position.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (a broad band around 3200-3400 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1500-1600 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely involve the direct bromination of 2-fluoropyridin-3-ol using a suitable brominating agent.
Proposed synthesis of 4,6-Dibromo-2-fluoropyridin-3-ol.
General Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-fluoropyridin-3-ol in a suitable inert solvent (e.g., acetonitrile or a halogenated solvent), add N-bromosuccinimide (NBS) or a solution of bromine dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture would be quenched, and the product extracted into an organic solvent.
-
Purification: The crude product would then be purified using column chromatography on silica gel to afford the desired 4,6-Dibromo-2-fluoropyridin-3-ol.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 4,6-Dibromo-2-fluoropyridin-3-ol makes it a highly versatile synthetic intermediate. The bromine atoms at the 4- and 6-positions are amenable to a variety of cross-coupling and nucleophilic substitution reactions, while the hydroxyl group can be further functionalized.
Cross-Coupling Reactions
The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][5] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
4.1.1. Suzuki-Miyaura Coupling
This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4- and/or 6-positions by coupling with the corresponding boronic acid or ester.[5] The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.
General scheme for Suzuki coupling of 4,6-Dibromo-2-fluoropyridin-3-ol.
4.1.2. Buchwald-Hartwig Amination
This powerful method enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the bromine-substituted positions.[2] This is a crucial transformation for the synthesis of many biologically active compounds.
General scheme for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine and bromine atoms, facilitates nucleophilic aromatic substitution (SₙAr) reactions.[6] Strong nucleophiles can displace the bromine atoms, providing another avenue for functionalization. The relative reactivity of the 4- and 6-positions towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.
Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position can undergo a variety of standard transformations, such as O-alkylation, O-acylation, and conversion to a leaving group for subsequent substitution reactions. This adds another layer of synthetic versatility to this building block.
Applications in Drug Discovery and Materials Science
The structural features of 4,6-Dibromo-2-fluoropyridin-3-ol make it an attractive starting material for the synthesis of a wide range of target molecules with potential applications in various fields.
-
Medicinal Chemistry: As a highly functionalized scaffold, it can be used to generate libraries of compounds for screening against various biological targets. The ability to introduce diverse substituents via cross-coupling and nucleophilic substitution reactions allows for the systematic exploration of structure-activity relationships (SAR).
-
Agrochemicals: The pyridine core is also a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The rigid, aromatic structure and the presence of multiple reactive sites make it a potential monomer or cross-linking agent for the synthesis of novel polymers and functional materials with tailored electronic or photophysical properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4,6-Dibromo-2-fluoropyridin-3-ol is not widely available, the safety precautions for handling this compound can be inferred from data on structurally related halogenated pyridines.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,6-Dibromo-2-fluoropyridin-3-ol is a highly functionalized and versatile building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its rich reactivity, stemming from the presence of two distinct bromine atoms, a fluorine atom, and a hydroxyl group on a pyridine core, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its potential for the development of novel and complex molecules.
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